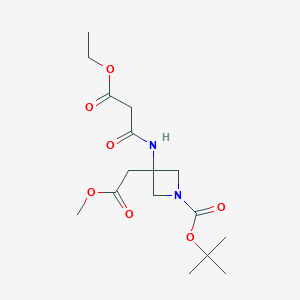

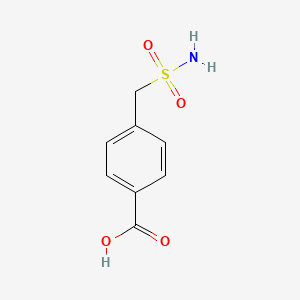

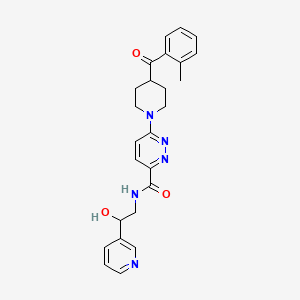

![molecular formula C12H10BClO2 B3081676 (3'-氯-[1,1'-联苯]-3-基)硼酸 CAS No. 1107603-42-8](/img/structure/B3081676.png)

(3'-氯-[1,1'-联苯]-3-基)硼酸

描述

“(3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .

Synthesis Analysis

Boronic acids are synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .Molecular Structure Analysis

The general structure of a boronic acid, where R is a substituent, is R−B(OH)2 . The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids are used in Suzuki–Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They have a pKa of 9, but they can form tetrahedral boronate complexes with pKa 7 .科学研究应用

微波辅助合成衍生物

(3'-氯-[1,1'-联苯]-3-基)硼酸在微波辅助合成中发挥着重要作用,特别是在环保的铃木反应中。这些反应对于生成功能化的联苯体系至关重要,而功能化的联苯体系是有机合成中不可或缺的。由于其环境友好性和高效性,此类工艺对于工业应用至关重要 (Soares 等人,2015)。

杂环硼酸的合成

硼酸,包括(3'-氯-[1,1'-联苯]-3-基)硼酸之类的衍生物,对于通过与芳基卤化物的钯(0)催化的交叉偶联反应(铃木反应)合成联苯至关重要。这些反应有助于形成杂环硼酸,这在有机合成和生物活性中具有重要意义 (Tyrrell & Brookes,2003)。

含硼化合物的合成

在有机合成领域,(3'-氯-[1,1'-联苯]-3-基)硼酸用于合成各种含硼化合物。它特别用于铃木芳基偶联反应中,以合成烯烃、苯乙烯和联苯衍生物。这些化合物对于制造许多天然产物和有机材料至关重要 (孙海霞等,2015)。

区域选择性合成和生物应用

该化合物用于邻位碘联苯硼酸衍生物的区域选择性合成,这在羧酸活化中很重要。一些衍生物已显示出有效的抗菌和抗真菌活性,并具有作为有机催化剂的潜力 (Al-Zoubi 等人,2020)。

催化和有机反应

硼酸,(3'-氯-[1,1'-联苯]-3-基)硼酸所属的类别,在催化和各种有机反应中用途广泛。它促进了重要的转化,例如氢肟酸对醌亚胺缩酮的 aza-Michael 加成,导致形成功能稠密的环己烷 (Hashimoto 等人,2015)。

传感和检测应用

该化合物参与了荧光化学传感器的开发,特别是用于检测生物活性物质。它与顺二醇相互作用的能力构成了针对碳水化合物、生物活性物质和各种离子的探针的基础。这在疾病预防、诊断和治疗中具有意义 (Huang 等人,2012)。

作用机制

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .

未来方向

The Suzuki–Miyaura coupling, in which boronic acids play a crucial role, is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that boronic acids, including “(3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid”, will continue to be important in organic chemistry.

属性

IUPAC Name |

[3-(3-chlorophenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BClO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYLBKPHIHRJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC(=CC=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。